molecular formula C24H19N3O2S2 B2919785 N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide CAS No. 477868-81-8

N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide

Cat. No.: B2919785
CAS No.: 477868-81-8
M. Wt: 445.56
InChI Key: ZTPUEBJUZXYSKB-UHFFFAOYSA-N
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Description

N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide is a complex organic compound with a unique structure that includes a thiazoloquinazoline core

Scientific Research Applications

N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Thiazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the thiazoloquinazoline ring system.

    Introduction of the Benzamide Group: The benzamide group is introduced through a nucleophilic substitution reaction, where an amine group reacts with a benzoyl chloride derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiol-ene reaction, where a thiol group reacts with an alkene or alkyne precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of an enzyme and preventing its normal function.

    Modulation of Receptors: Interacting with receptors on cell surfaces and altering their signaling pathways.

    Disruption of Protein-Protein Interactions: Interfering with the interactions between proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide can be compared with other similar compounds, such as:

    Thiazoloquinazolines: Compounds with similar core structures but different substituents.

    Benzamides: Compounds with the benzamide group but different core structures.

    Sulfanyl Derivatives: Compounds with the sulfanyl group but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S2/c28-22(16-8-2-1-3-9-16)25-20-12-6-7-13-21(20)30-14-17-15-31-24-26-19-11-5-4-10-18(19)23(29)27(17)24/h1-13,17H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPUEBJUZXYSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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